Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring, with a bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and ethyl cyanoacetate.
Formation of Intermediate: The 2-bromopyridine undergoes a nucleophilic substitution reaction with ethyl cyanoacetate in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Cyclization: The intermediate then undergoes cyclization with formamidine acetate to form the pyrimidine ring.
Final Product: The resulting product is this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: De-brominated pyrimidine derivatives.
Coupling Reactions: Biaryl or alkyne-substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Involvement: The compound may interfere with specific biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound has similar structural features but different substituents, leading to distinct biological activities.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another similar compound with unique pharmacological properties.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine with triazole rings, offering different therapeutic potentials.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, organic synthesis, and biological research. Its unique structure allows it to participate in various chemical reactions and serve as a valuable intermediate in the synthesis of complex molecules. The compound’s applications in scientific research and its mechanism of action highlight its importance in advancing our understanding of biochemical processes and developing new therapeutic agents.
Biological Activity
Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a carboxylate group and a brominated pyridine moiety. The presence of the bromine atom at the 5-position enhances its reactivity and biological activity, making it a valuable candidate for drug development.
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : Approximately 256.08 g/mol
- CAS Number : 1447606-97-4
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Demonstrates potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Shows promise in modulating inflammatory pathways.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Compound Name | MIC (μg/mL) | Target Organisms |
---|---|---|
This compound | 8 - 16 | Staphylococcus aureus, Escherichia coli |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
These findings suggest that the brominated pyridine moiety may enhance the compound's affinity for bacterial targets, leading to improved efficacy compared to non-brominated analogs.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231).
Cell Line | IC₅₀ (μM) | Comparison (5-Fluorouracil) |
---|---|---|
MCF-7 | 1.75 - 9.46 | 17.02 |
MDA-MB-231 | 0.87 - 12.91 | 11.73 |
The compound exhibited better selectivity indices compared to standard chemotherapy agents, indicating its potential as a targeted therapeutic agent .
The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of cancer cell proliferation and modulation of inflammatory responses .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly inhibited cell growth in MCF-7 cells with an observed increase in apoptosis markers.
- In Vivo Studies : In animal models, the compound showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
- Structural Analogs : Research on structurally similar compounds indicates that variations in halogen substitution can significantly influence biological activity, highlighting the importance of the bromine atom in enhancing efficacy.
Properties
Molecular Formula |
C12H10BrN3O2 |
---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10BrN3O2/c1-2-18-12(17)8-5-15-11(16-6-8)10-4-3-9(13)7-14-10/h3-7H,2H2,1H3 |
InChI Key |
NHEXFKBZQJTQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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